11-Bromoundecyl tribromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundecyl tribromoacetate is an organic compound that features a brominated undecyl chain attached to a tribromoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromoundecyl tribromoacetate typically involves the esterification of 11-bromoundecanol with tribromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
11-Bromoundecyl tribromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The tribromoacetate group can be reduced to a less brominated form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduced forms of the tribromoacetate group.
Hydrolysis Products: 11-Bromoundecanol and tribromoacetic acid.
Scientific Research Applications
11-Bromoundecyl tribromoacetate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymeric materials with unique properties, such as enhanced solubility and catalytic activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 11-Bromoundecyl tribromoacetate involves its interaction with nucleophiles and reducing agents. The bromine atoms in the compound are highly reactive and can be readily substituted or reduced under appropriate conditions. The tribromoacetate group can also participate in hydrolysis reactions, leading to the formation of 11-bromoundecanol and tribromoacetic acid.
Comparison with Similar Compounds
Similar Compounds
S-(11-Bromoundecyl) thioacetate: This compound features a thioacetate group instead of a tribromoacetate group and has similar reactivity in substitution and reduction reactions.
11-Bromo-1-undecanethiol: This compound contains a thiol group and is used in similar applications as 11-Bromoundecyl tribromoacetate.
Poly(bromoundecyl acrylate): This polymeric compound is used in materials science and has similar brominated undecyl chains.
Uniqueness
This compound is unique due to the presence of the tribromoacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
922721-97-9 |
---|---|
Molecular Formula |
C13H22Br4O2 |
Molecular Weight |
529.9 g/mol |
IUPAC Name |
11-bromoundecyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C13H22Br4O2/c14-10-8-6-4-2-1-3-5-7-9-11-19-12(18)13(15,16)17/h1-11H2 |
InChI Key |
PAFVDCLTJCHWGC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)C(Br)(Br)Br)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.